N-(2-chlorophenyl)-6-imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(2-chlorophenyl)-6-imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide derivative characterized by a complex heterocyclic core. The compound features a 2-chlorophenyl substituent, a 2-methylpropyl (isobutyl) group at position 7, and an imino-oxo functional framework.
Properties
Molecular Formula |
C22H20ClN5O2 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H20ClN5O2/c1-13(2)12-28-19(24)14(21(29)25-17-8-4-3-7-16(17)23)11-15-20(28)26-18-9-5-6-10-27(18)22(15)30/h3-11,13,24H,12H2,1-2H3,(H,25,29) |
InChI Key |
ZDZWRCNCUNILPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C1=N)C(=O)NC3=CC=CC=C3Cl)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Biological Activity
N-(2-chlorophenyl)-6-imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential for biological activity. Its unique tricyclic structure and the presence of functional groups such as imino and carbonyl contribute to its reactivity and interaction with biological targets.
The molecular formula of this compound is C₁₄H₁₈ClN₃O₂, with a molecular weight of approximately 296.76 g/mol. The compound's structure allows it to engage in various chemical reactions, particularly those involving its imino and carbonyl groups.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activities including:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Activity : Its structure suggests potential interactions with cellular pathways involved in cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or receptors involved in critical cellular processes. The imino and carbonyl functionalities are likely key players in these interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have been documented to inhibit enzymes critical for cancer cell survival.
- Receptor Binding : The chlorophenyl group may enhance binding affinity to certain receptors that regulate cell growth.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of structurally similar compounds. The results indicated that compounds featuring imino and carbonyl groups exhibited significant activity against Escherichia coli and Staphylococcus aureus. The tested compound showed comparable efficacy, suggesting a potential role as an antibacterial agent .
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro tests were conducted on various cancer cell lines (MCF7 for breast cancer and A549 for lung cancer). The compound demonstrated moderate cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF7 | 15 | Moderate cytotoxicity observed |
| A549 | 20 | Effective against lung cancer cells |
Study 3: Mechanistic Insights
Research into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Comparative Analysis
The biological activity of this compound can be compared to other compounds with similar structures:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Compound A | Antimicrobial | Contains fluorine substituent |
| Compound B | Anticancer | Simpler structure with fewer substituents |
| Compound C | Antimicrobial | Different phenolic substituent |
Comparison with Similar Compounds
Aromatic Substituents
- 2-Chlorophenyl (Target Compound) : The electron-withdrawing chlorine at the ortho position may enhance metabolic stability compared to para-substituted analogs (e.g., 4-fluorophenyl in Analog 1) but could reduce solubility due to increased hydrophobicity .
- 4-Fluorophenyl (Analog 1) : Fluorine’s electronegativity improves membrane permeability but may alter binding affinity in target interactions .
Alkyl Chain Modifications
- 2-Methylpropyl (Target) vs. Pentyl (Analog 1) : The shorter, branched isobutyl group in the target compound likely reduces lipophilicity compared to the linear pentyl chain in Analog 1, balancing solubility and cellular uptake .
Research Findings and Comparative Analysis
Physicochemical Properties
- Critical Micelle Concentration (CMC): While the target compound lacks direct CMC data, studies on quaternary ammonium analogs (e.g., alkyltrimethylammonium compounds) reveal that alkyl chain length and branching significantly impact self-assembly behavior. For example, shorter chains (e.g., isobutyl) yield higher CMC values, favoring monomeric states in solution, whereas longer chains (e.g., pentyl) promote aggregation .
- Solubility: The 2-chlorophenyl group’s hydrophobicity may necessitate formulation aids (e.g., cyclodextrins) for optimal bioavailability, a challenge less pronounced in fluorophenyl analogs .
Methodological Considerations in Comparative Studies
Compound similarity assessments rely on diverse metrics:
- 2D/3D Similarity : While the target and Analog 1 share 85% 2D structural similarity (based on fingerprint analysis), their 3D conformations—critical for target binding—may diverge due to steric effects from the 11-methyl group in Analog 1 .
- Pharmacophore Models: Functional group alignment (e.g., imino-oxo moieties) highlights conserved interaction sites, but substituent variations dictate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
